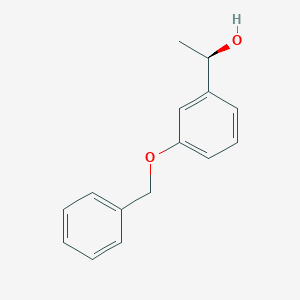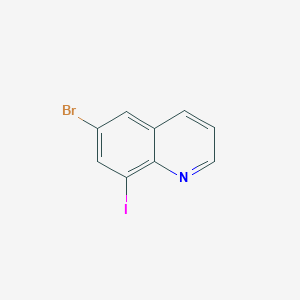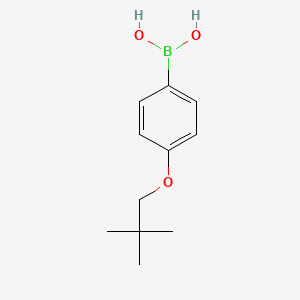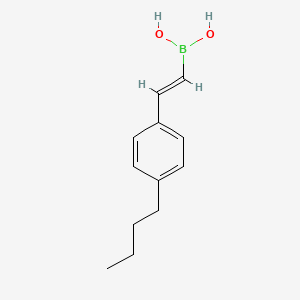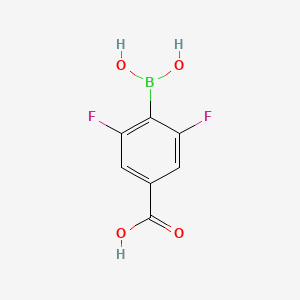
5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-indolyl N-acetyl-beta-D-glucosaminide, also known as 5-bromo-3-indolyl 2-acetamido-2-deoxy-beta-D-glucopyranoside or N-acetyl-(5-bromo-3-indolyl)-beta-D-glucosaminide, is a chemical compound with the molecular formula C16H19BrN2O6 . It is a histochemical substrate for N-Acetylglucosaminidase, which releases an insoluble blue chromophore after enzymatic action .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 415.2 .Chemical Reactions Analysis
This compound is a substrate for N-Acetylglucosaminidase. When acted upon by the enzyme, it releases an insoluble blue chromophore .Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.2 . The compound has a molecular formula of C16H19BrN2O6 .Applications De Recherche Scientifique
Photochemical Reactions
- Study of Photochemical Coupling : 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide has been studied for its role in photochemical reactions. A study investigated the photochemical reactions between 5-bromo-1,3-dimethyluracils and 3-substituted indoles, revealing the formation of new photoadducts under specific conditions (Celewicz, 1989).
Histochemical Applications
- Demonstration of N-Acetyl-β-Glucosaminidase : This compound has been used in histochemical methods to demonstrate the presence of N-acetyl-β-glucosaminidase in various tissues. A study described the synthesis and application of related compounds for histochemical purposes, demonstrating enzyme activity in tissues like the rat kidney and liver (Hayashi, 1965).
- Beta-Glucuronidase Distribution in Tissue : Another study employed a related compound, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, to detect beta-D-glucuronidase in rat tissues. This research highlighted the wide tissue distribution of the enzyme and its implications for pathological conditions (Pearson, Standen, & Esterly, 1967).
Synthesis and Characterization
- Synthesis of Hybrid Scaffolds for Anti-Diabetic Agents : this compound derivatives have been synthesized and studied for their potential as antidiabetic agents. A study focused on the creation of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, highlighting their potential in diabetes treatment (Nazir et al., 2018).
Medical Microbiology
- Evaluation in Urine Samples : In the field of medical microbiology, a study evaluated new mediums containing derivatives of this compound for identifying members of the family Enterobacteriaceae in urine samples. The study found increased isolation rates for E. coli and beta-galactosidase-positive Enterobacteriaceae (Kodaka et al., 1995).
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is N-acetyl-β-D-glucosaminidase (NAG) . NAG is an enzyme that catalyzes the hydrolysis of N-acetyl-D-glucosamine, a component of many bioactive molecules and cellular structures.
Mode of Action
This compound acts as a substrate for NAG . When the compound is metabolized by NAG, it produces a blue precipitate . This color change can be used to measure the activity of NAG, providing a visual indicator of the enzyme’s presence and activity.
Biochemical Pathways
The metabolism of this compound by NAG is part of the broader glycosaminoglycan degradation pathway . Glycosaminoglycans are complex carbohydrates that play key roles in various biological processes, including cell signaling and tissue repair. The degradation of these molecules is crucial for maintaining cellular homeostasis.
Pharmacokinetics
As a substrate for nag, it is likely that the compound is metabolized in cells expressing this enzyme .
Result of Action
The primary result of the action of this compound is the production of a blue precipitate upon metabolism by NAG . This can be used as a visual indicator of NAG activity, aiding in the study of this enzyme and the biochemical pathways it is involved in .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTYWCXJODLOKJ-OXGONZEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
